molecular formula C12H16N2O3 B4887534 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No.: B4887534
M. Wt: 236.27 g/mol
InChI Key: ITXZNXVONIWDSH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is an organic compound with a complex structure that includes a butanamide backbone substituted with methyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)butanamide: Lacks the methyl substitution on the phenyl ring.

    3-methyl-N-(4-nitrophenyl)butanamide: Similar structure but with different substitution patterns.

Uniqueness

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXZNXVONIWDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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